Methyl 2-(3-bromo-2-nitrophenyl)acetate
Overview
Description
Methyl 2-(3-bromo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-2-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-nitrophenylacetate, followed by nitration. The reaction conditions typically involve the use of bromine and a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to hydrolyze the ester group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group results in the formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(3-bromo-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-2-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
Methyl 2-(3-bromo-2-nitrophenyl)acetate can be compared with other similar compounds such as:
Methyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but with the bromine atom at the para position.
Methyl 2-(3-chloro-2-nitrophenyl)acetate: Chlorine atom instead of bromine.
Methyl 2-(3-bromo-4-nitrophenyl)acetate: Different substitution pattern on the phenyl ring.
These compounds share similar reactivity patterns but may exhibit different physical and chemical properties due to the nature and position of the substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 2-(3-bromo-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKQXTVZNYOCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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